ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
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Overview
Description
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a chemical compound belonging to the family of indole-based molecules. It has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol. This compound is known for its potential biological activities and is often studied for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate typically involves the transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, followed by further modifications. The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H20N2O3. The compound features an indole moiety, which is significant in various biological processes. The presence of an ethyl ester group and an acetamido functional group enhances its chemical properties and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The indole structure allows for high-affinity binding to various receptors, influencing cell signaling pathways and gene expression.
- Antioxidant Activity : The compound may act as an antioxidant, reducing oxidative stress through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which plays a crucial role in cellular defense mechanisms against oxidative damage .
Antiviral Activity
Research indicates that this compound exhibits potential antiviral properties. It has been studied for its ability to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
Anticancer Properties
The compound has shown promising results in anticancer studies. In vitro tests against various cancer cell lines, including leukemia HL-60 and liver cancer BEL-7402, demonstrated significant cytotoxic effects. For example, one study reported that derivatives of the compound exhibited greater inhibitory effects compared to standard chemotherapeutics like 5-fluorouracil (5-FU) against certain cancer types .
Antimicrobial Effects
This compound has also been evaluated for antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in treating infections. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study published in Molecules highlighted the synthesis of amino acid ester derivatives related to this compound. These derivatives were tested for antitumor activity against HL-60 cells, showing enhanced efficacy compared to traditional chemotherapeutics .
- Antioxidant Mechanism : Another research article discussed the role of small-molecule NRF2 activators in enhancing cellular antioxidant defenses. This compound was identified as a candidate for further investigation due to its structural properties that may facilitate NRF2 activation .
Properties
IUPAC Name |
ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONLGJLYNAMEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370640 |
Source
|
Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110504-55-7 |
Source
|
Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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